molecular formula C9H8F2O4 B1427836 2-(Difluoromethoxy)-4-methoxybenzoic acid CAS No. 1293108-58-3

2-(Difluoromethoxy)-4-methoxybenzoic acid

Cat. No. B1427836
M. Wt: 218.15 g/mol
InChI Key: AXSNVRIMTHVVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Difluoromethoxy)-4-methoxybenzoic acid” is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which is a colorless crystalline solid. It’s widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxy)-4-methoxybenzoic acid” would consist of a benzene ring (the base structure of benzoic acid) with a carboxylic acid group (-COOH), a difluoromethoxy group (-OCHF2), and a methoxy group (-OCH3) attached to it .


Chemical Reactions Analysis

The compound “2-(Difluoromethoxy)-4-methoxybenzoic acid” would likely undergo reactions typical of benzoic acids and ethers. For instance, it could participate in reactions with bases to form salts, or it could undergo esterification reactions with alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Difluoromethoxy)-4-methoxybenzoic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The difluoromethoxy and methoxy groups could potentially influence the compound’s solubility .

Scientific Research Applications

Controlled Release of Flavor

2-(Difluoromethoxy)-4-methoxybenzoic acid, similar to its analog 4-hydroxy-3-methoxybenzoic acid (vanillic acid), has been explored in the encapsulation of flavor molecules. Specifically, vanillic acid was successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids. These nanohybrids demonstrate controlled release kinetics of flavor, indicating the potential for 2-(Difluoromethoxy)-4-methoxybenzoic acid in similar applications (Hong, Oh, & Choy, 2008).

Synthetic Utility in Organic Chemistry

In organic synthesis, the structural analogs of 2-(Difluoromethoxy)-4-methoxybenzoic acid have been used as building blocks. For instance, the ortho-metalation of 2-methoxybenzoic acid has provided a pathway for the synthesis of various 3- and 6-substituted 2-methoxybenzoic acids. These compounds are important in the preparation of complex organic molecules, showcasing the potential utility of 2-(Difluoromethoxy)-4-methoxybenzoic acid in synthetic chemistry (Nguyen, Castanet, & Mortier, 2006).

Fluorescent Probes for Sensing Applications

Derivatives of methoxybenzoic acid have been utilized in the development of fluorescent probes for sensing specific cations and pH levels. For example, benzoxazole and benzothiazole derivatives of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have shown high sensitivity and selectivity in sensing magnesium and zinc cations, and pH changes. This suggests that 2-(Difluoromethoxy)-4-methoxybenzoic acid could be functionalized similarly for use in fluorescent probes (Tanaka et al., 2001).

Environmental Applications in Herbicide Degradation

Compounds structurally related to 2-(Difluoromethoxy)-4-methoxybenzoic acid, like dicamba (3,6-dichloro-2-methoxybenzoic acid), have been a focus in environmental studies, particularly in the degradation of herbicides using advanced treatments like membrane bioreactor technology. This indicates the potential for 2-(Difluoromethoxy)-4-methoxybenzoic acid in environmental pollution control and herbicide degradation studies (Ghoshdastidar & Tong, 2013).

Safety And Hazards

The safety and hazards of “2-(Difluoromethoxy)-4-methoxybenzoic acid” would depend on various factors including its reactivity, toxicity, and handling procedures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-(difluoromethoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c1-14-5-2-3-6(8(12)13)7(4-5)15-9(10)11/h2-4,9H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSNVRIMTHVVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4-methoxybenzoic acid

CAS RN

1293108-58-3
Record name 2-(difluoromethoxy)-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethoxy)-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethoxy)-4-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethoxy)-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethoxy)-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.